molecular formula C10H14N2O2 B1462151 5-amino-2-ethoxy-N-methylbenzamide CAS No. 1071344-22-3

5-amino-2-ethoxy-N-methylbenzamide

Cat. No. B1462151
CAS RN: 1071344-22-3
M. Wt: 194.23 g/mol
InChI Key: ZZYDPDMUVRTZOH-UHFFFAOYSA-N
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Description

“5-amino-2-ethoxy-N-methylbenzamide” is a compound that likely contains an amide functional group, which is characterized by a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen . The “5-amino” indicates the presence of an amino group (NH2) on the 5th carbon of the benzene ring, the “2-ethoxy” suggests an ethoxy group (CH3CH2O) on the 2nd carbon, and the “N-methyl” means a methyl group (CH3) is bonded to the nitrogen of the amide .


Molecular Structure Analysis

The molecular structure would be based on a benzene ring, with the various groups attached at the positions indicated by the name of the compound. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Amides, such as this compound, can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines, and they can react with bases to form amide anions . The presence of the benzene ring also allows for electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Some general properties of amides include their ability to form hydrogen bonds, their high boiling points compared to similar-sized molecules, and their typical states as solids at room temperature .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices. Without specific information, it’s difficult to comment on the exact toxicity or hazards associated with this compound .

properties

IUPAC Name

5-amino-2-ethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-9-5-4-7(11)6-8(9)10(13)12-2/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYDPDMUVRTZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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